molecular formula C18H30O5SSi B12847484 Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside

Cat. No.: B12847484
M. Wt: 386.6 g/mol
InChI Key: TWBUWRKSGDZICZ-HMDCTGQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a key compound used in the development of diverse pharmaceutical drugs, especially those aimed at carbohydrate-related diseases. It is a monosaccharide glycoside with the molecular formula C18H30O5SSi and a molecular weight of 386.58 g/mol.

Preparation Methods

The synthesis of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside typically involves the protection of the hydroxyl groups in the galactopyranoside structure using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The phenyl group is introduced via a thioglycosylation reaction using phenyl thiol and a promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflate (AgOTf).

Chemical Reactions Analysis

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfoxide or sulfone can be reduced back to the thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The silyl protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.

Scientific Research Applications

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: It is used in the study of carbohydrate-protein interactions and as a probe in glycomics.

    Medicine: It is involved in the development of drugs targeting carbohydrate-related diseases such as diabetes and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit or activate these targets, thereby modulating various biochemical pathways. For example, it can inhibit glycosidases, enzymes that break down carbohydrates, thus affecting the availability of sugars in biological systems.

Comparison with Similar Compounds

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:

    Isopropyl beta-D-thiogalactopyranoside: Used as an inducer in molecular biology.

    Phenyl beta-D-thiogalactopyranoside: Used in the study of carbohydrate-protein interactions.

    Methyl beta-D-thiogalactopyranoside: Used as a substrate in enzymatic assays.

These compounds share similar glycosidic structures but differ in their substituents and specific applications.

Biological Activity

Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a synthetic compound that has garnered attention for its biological activity, particularly as a substrate for various enzymes, including glycosidases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a thiogalactopyranoside moiety, with a t-butyldimethylsilyl protective group. Its molecular weight is approximately 386.58 g/mol. The presence of the t-butyldimethylsilyl group enhances the compound's stability and solubility, which is crucial for its biochemical applications.

Substrate for Glycosidases

This compound acts as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The structural similarity of this compound to natural substrates allows it to effectively mimic these substrates in enzymatic reactions. Research indicates that it can inhibit certain glycosidases, providing insights into enzyme specificity and potential therapeutic targets.

The mechanism by which this compound interacts with glycosidases involves binding to the active site of these enzymes. By mimicking natural substrates, it can either act as an inhibitor or a competitive substrate, depending on the specific enzyme and conditions. This dual functionality makes it a valuable tool in studying carbohydrate metabolism and enzyme kinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Phenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-b-D-thiogalactopyranosideAcetylated hydroxyl groupsSubstrate for glycosidasesEnhanced stability due to acetyl groups
Phenyl 6-O-acetyl-b-D-thiogalactopyranosideAcetylated at position 6Inhibitor of specific enzymesSimpler structure without silyl protection
Phenyl 6-O-methyl-b-D-thiogalactopyranosideMethylated hydroxyl groupSubstrate for various glycosidasesLacks bulky silyl group, affecting solubility

The comparison highlights how the protective silyl groups in this compound enhance its stability and reactivity compared to simpler derivatives.

Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in drug development aimed at targeting carbohydrate-binding proteins and modulating glycan-related processes. Its ability to inhibit specific glycosidases positions it as a candidate for developing drugs that could address diseases linked to carbohydrate metabolism abnormalities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited certain glycosidases, providing insights into enzyme kinetics and specificity.
  • Carbohydrate-Protein Interaction : Research indicated that it could be used to study carbohydrate-protein interactions comprehensively due to its structural mimicry of natural substrates.
  • Pharmaceutical Development : Investigations into its role in drug development have shown promise in targeting diseases associated with carbohydrate metabolism.

Properties

Molecular Formula

C18H30O5SSi

Molecular Weight

386.6 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-phenylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C18H30O5SSi/c1-18(2,3)25(4,5)22-11-13-14(19)15(20)16(21)17(23-13)24-12-9-7-6-8-10-12/h6-10,13-17,19-21H,11H2,1-5H3/t13-,14+,15+,16-,17+/m1/s1

InChI Key

TWBUWRKSGDZICZ-HMDCTGQHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.